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For Immediate Release

Munich, Germany – November 20, 2025 – New research and preclinical data on Adibelivir
(also known as IM-250), a novel helicase-primase inhibitor (HPI), reveal its significant potential

in combating acyclovir-resistant strains of Herpes Simplex Virus (HSV). Developed by

Innovative Molecules GmbH, Adibelivir presents a promising alternative for patients,

particularly the immunocompromised, who are affected by HSV infections that do not respond

to conventional therapies.[1][2]

The emergence of acyclovir-resistant HSV is a growing concern in clinical practice, primarily

due to mutations in the viral thymidine kinase (TK) or DNA polymerase genes, which are the

targets of acyclovir.[3] Adibelivir's distinct mechanism of action, which targets the viral

helicase-primase complex essential for viral DNA replication, allows it to bypass these common

resistance pathways.[4][5]

Superior In Vitro Activity
In vitro studies have established Adibelivir's potent antiviral activity against both HSV-1 and

HSV-2. While direct comparative studies against a comprehensive panel of acyclovir-resistant

strains are ongoing, the available data underscores its effectiveness.
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Compound Virus Strain IC50 Cell Line

Adibelivir (IM-250) HSV-1 (Cl1) 19 nM Vero

Adibelivir (IM-250) HSV-2 (MS) 28 nM Vero

Acyclovir ACV-sensitive HSV-1 ~0.125 µg/mL -

Acyclovir ACV-sensitive HSV-2 ~0.215 µg/mL -

Acyclovir ACV-resistant HSV-1 >2.0 µg/mL Various

Note: IC50 values for acyclovir can vary depending on the specific resistant strain and the cell

line used. Acyclovir resistance is generally defined by an IC50 of >2.0 µg/mL.

Compelling In Vivo Efficacy in Animal Models
Preclinical studies in well-established animal models of HSV infection have demonstrated

Adibelivir's superior efficacy compared to standard-of-care treatments like valacyclovir, the

prodrug of acyclovir.

Genital Herpes Guinea Pig Model (HSV-2)
In the guinea pig model, which mimics human genital herpes, intermittent oral therapy with

Adibelivir has been shown to significantly reduce recurrent disease and viral shedding, even

during off-treatment periods.[6] One study highlighted that after seven cycles of treatment, no

further recurrences were observed in the Adibelivir-treated group, a stark contrast to the

acyclovir and vehicle control groups.[7]

Treatment Group Mean Recurrences (Off-Treatment)

Adibelivir (IM-250) 0.7 ± 0.8

Acyclovir 2.0 ± 1.6

Vehicle 1.81 ± 2.0

Ocular Herpes Mouse Model (HSV-1)
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In the mouse model of ocular herpes, Adibelivir treatment has been shown to reduce the

reactivation of latent HSV-1.[6] This is particularly significant as Adibelivir has demonstrated

excellent penetration into the nervous system, where the virus establishes latency.[8][9] Studies

have shown that the ratio of Adibelivir concentration in the nervous system to plasma is

between 0.5 and 4, whereas for other helicase-primase inhibitors, this ratio is less than 0.1.[8]

[9] This superior bioavailability in neural tissues may be key to its efficacy in preventing

reactivation.

In a lethal intranasal HSV-1 infection model in mice, Adibelivir significantly increased survival

rates, and reduced clinical scores and viral load in both the lungs and brains of the animals.

Mechanism of Action: A Different Approach to Viral
Inhibition
Acyclovir's mechanism of action is dependent on its phosphorylation by the viral thymidine

kinase (TK) to become active. Resistance often arises from mutations in the TK gene,

rendering the virus incapable of activating the drug.
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Adibelivir, on the other hand, directly targets the helicase-primase complex (composed of

UL5, UL52, and UL8 proteins), which is responsible for unwinding the viral DNA and

synthesizing RNA primers for replication.[4][10] This action is independent of the viral TK, thus

circumventing the primary mechanism of acyclovir resistance.
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Experimental Protocols
In Vitro Efficacy: Plaque Reduction Assay
The antiviral activity of Adibelivir against HSV is determined using a standard plaque

reduction assay.

Cell Culture: Vero cells (or other susceptible cell lines) are seeded in 6-well plates and grown

to confluency.

Virus Infection: A standardized amount of HSV (either wild-type or an acyclovir-resistant

strain) is used to infect the cell monolayers.

Drug Application: Immediately after infection, the virus-containing medium is replaced with

fresh medium containing serial dilutions of Adibelivir or the control compound (e.g.,

acyclovir).

Incubation: The plates are incubated for 48-72 hours to allow for the formation of viral

plaques (areas of cell death).

Plaque Visualization and Counting: The cell monolayers are fixed and stained with crystal

violet, making the plaques visible. The number of plaques in each well is counted.

IC50 Determination: The concentration of the drug that reduces the number of plaques by

50% compared to the untreated control is calculated as the IC50 value.
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In Vivo Efficacy: Guinea Pig Model of Genital Herpes
(HSV-2)
This model is considered the gold standard for evaluating antiviral therapies for genital herpes

as it mimics the recurrent nature of the disease in humans.[11]

Animal Model: Female Hartley guinea pigs are used.

Infection: Animals are infected intravaginally with a clinical isolate of HSV-2.

Treatment: Oral administration of Adibelivir, acyclovir, or a placebo is initiated at a specified

time post-infection and may be administered intermittently.

Monitoring:

Acute Disease: The severity of primary genital lesions is scored daily for the first 14-21

days.

Recurrent Disease: Animals are monitored daily for the spontaneous recurrence of lesions

for an extended period (e.g., up to 6 months).

Viral Shedding: Vaginal swabs are collected daily to quantify viral DNA by qPCR,

assessing both symptomatic and asymptomatic shedding.

Endpoint Analysis: The efficacy of the treatment is determined by comparing the lesion

scores, frequency and duration of recurrent episodes, and the amount of viral shedding

between the treatment and control groups.

In Vivo Efficacy: Mouse Model of Ocular Herpes (HSV-1)
This model is used to assess the efficacy of antiviral agents against HSV-1 infection of the eye

and subsequent establishment of latency in the trigeminal ganglia.

Animal Model: C57BL/6 or BALB/c mice are commonly used.

Infection: The corneas of the mice are scarified, and a suspension of HSV-1 is applied.
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Treatment: Topical or systemic administration of Adibelivir or a control drug is initiated at a

defined time post-infection.

Monitoring:

Ocular Disease: The severity of keratitis (inflammation of the cornea) and blepharitis

(inflammation of the eyelids) is scored regularly.

Viral Replication: Viral titers in the eye are determined at various time points by plaque

assay.

Latency and Reactivation: After the acute infection resolves, latency is established in the

trigeminal ganglia. Reactivation of the virus can be induced (e.g., by UV light or

hyperthermic stress), and the subsequent recurrence of ocular disease and viral shedding

are monitored.[7]

Endpoint Analysis: Efficacy is assessed by comparing the severity of ocular disease, viral

titers, and the frequency of reactivation between treated and control groups.

Conclusion
Adibelivir's potent in vitro activity, superior in vivo efficacy in animal models, and its distinct

mechanism of action that circumvents common resistance pathways make it a highly promising

candidate for the treatment of acyclovir-resistant HSV infections. Its ability to effectively

penetrate the nervous system and reduce viral reactivation addresses a key unmet need in the

management of herpes simplex virus. Further clinical development of Adibelivir is warranted to

confirm these promising preclinical findings in human patients. A Phase 1b/2a clinical trial for

Adibelivir in patients with recurrent genital herpes is currently underway.[2][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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